3-(4-hydroxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Overview
Description
“3-(4-hydroxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid” is a compound that belongs to the class of nitrogen-containing heterocycles . These compounds are widely found in natural products, synthetic drugs, and functional materials, and are the basic backbone of many physiologically active compounds and drugs .
Synthesis Analysis
The synthesis of similar compounds, such as triazolo[4,3-a]pyrazine derivatives, involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . Another method involves a CDI mediated tandem coupling and cyclization reaction .
Molecular Structure Analysis
Triazole compounds, including “3-(4-hydroxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid”, contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors .
Chemical Reactions Analysis
The chemical reactions involving similar compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been studied. These compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . For example, one compound was found to be a pale yellow solid with a melting point of 188–189 °C .
Scientific Research Applications
Antibacterial Activity
Research has identified that derivatives of 1,2,4-triazole, which is structurally related to the compound , exhibit promising antibacterial properties, particularly against Staphylococcus aureus. These derivatives act as potent inhibitors of DNA gyrase, topoisomerase IV, and other bacterial targets, showcasing potential as novel anti-bacterial agents (Li & Zhang, 2021).
Synthesis Methodologies
Advances in the synthesis of triazole derivatives through eco-friendly procedures have been highlighted, showcasing methodologies that offer higher yields, shorter reaction times, and reduced environmental impact. These methods include the use of water extracts, nanoparticle-based catalysts, and other green chemistry approaches, indicating a sustainable path for the synthesis of such compounds (de Souza et al., 2019).
CNS Acting Drugs
The exploration of functional chemical groups for the synthesis of novel CNS acting drugs pointed out the importance of heterocycles, including triazole derivatives. These compounds show a wide range of effects from depression to convulsion, indicating their potential in CNS drug development (Saganuwan, 2017).
Future Directions
The future directions in the research of similar compounds involve the synthesis and study of their antimicrobial, antioxidant, and antiviral potential . There is an urgent need to develop new antimicrobial agents with excellent antibacterial activity . The presence of piperazine subunit or its isosteres enhances the antimicrobial activity of the fused triazoles ring systems .
properties
IUPAC Name |
3-(4-hydroxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c17-10-4-1-8(2-5-10)12-15-14-11-6-3-9(13(18)19)7-16(11)12/h1-2,4-5,9,17H,3,6-7H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUVKVBTCMENDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2CC1C(=O)O)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-hydroxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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